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molecular formula C14H10ClF2NO2 B1321218 Ethyl 2-(2,4-difluorophenyl)-6-chloronicotinate CAS No. 745833-19-6

Ethyl 2-(2,4-difluorophenyl)-6-chloronicotinate

Cat. No. B1321218
M. Wt: 297.68 g/mol
InChI Key: JPJLYIZLSBBOKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08461345B2

Procedure details

To a nitrogen purged 500 mL, 3-necked flask, fitted with a reflux condenser, heating mantle and a thermocouple was charged 2-(2,4-difluorophenyl)-3-(ethoxycarbonyl)pyridine 1-oxide, 4 (21 g, 75 mmoles, 1.0 eq), followed by 150 mL dichloroethane. Phosphorous oxychloride (75 mL) was added in one aliquate with stirring, causing an immediate rise in temperature from 21 to 23° C. followed by gradual warming. The solution was heated under nitrogen to 70-75° C. (completeness of reaction determined by HPLC). The reaction was then cooled to room temperature and concentrated under vacuum to remove most of the POCl3. The remainder was quenched by slowly pouring onto 450 g of ice. The mixture (after the ice melted) was then extracted into methylene chloride (2×200 mL). The combined organics were dried (MgSO4), filtered through silica, eluted with methylene chloride, and concentrated to give the title Compound, 5, as an orange solid. 1H NMR (500.0 MHz, CDCl3) d 8.15 (d, J=8.2 Hz, 1H), 7.54 (td, J=8.5, 5.0 Hz, 1H), 7.34 (d, J=8.2 Hz, 1H), 6.96-6.92 (m, 1H), 6.79-6.74 (m, 1H), 4.16 (q, J=7.2 Hz, 2H), 1.10 (t, J=7.1 Hz, H) ppm.
Name
2-(2,4-difluorophenyl)-3-(ethoxycarbonyl)pyridine 1-oxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[C:9]1[C:14]([C:15]([O:17][CH2:18][CH3:19])=[O:16])=[CH:13][CH:12]=[CH:11][N+:10]=1[O-].P(Cl)(Cl)([Cl:23])=O>ClC(Cl)C>[Cl:23][C:11]1[CH:12]=[CH:13][C:14]([C:15]([O:17][CH2:18][CH3:19])=[O:16])=[C:9]([C:3]2[CH:4]=[CH:5][C:6]([F:8])=[CH:7][C:2]=2[F:1])[N:10]=1

Inputs

Step One
Name
2-(2,4-difluorophenyl)-3-(ethoxycarbonyl)pyridine 1-oxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C=CC(=C1)F)C1=[N+](C=CC=C1C(=O)OCC)[O-]
Name
4
Quantity
21 g
Type
reactant
Smiles
FC1=C(C=CC(=C1)F)C1=[N+](C=CC=C1C(=O)OCC)[O-]
Step Two
Name
Quantity
75 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Three
Name
Quantity
150 mL
Type
solvent
Smiles
ClC(C)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
72.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a nitrogen purged 500 mL, 3-necked flask
CUSTOM
Type
CUSTOM
Details
fitted with a reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
heating mantle
CUSTOM
Type
CUSTOM
Details
from 21 to 23° C.
CUSTOM
Type
CUSTOM
Details
(completeness of reaction determined by HPLC)
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was then cooled to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
to remove most of the POCl3
CUSTOM
Type
CUSTOM
Details
The remainder was quenched
ADDITION
Type
ADDITION
Details
by slowly pouring onto 450 g of ice
EXTRACTION
Type
EXTRACTION
Details
was then extracted into methylene chloride (2×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organics were dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered through silica
WASH
Type
WASH
Details
eluted with methylene chloride
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC(=C(C(=O)OCC)C=C1)C1=C(C=C(C=C1)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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